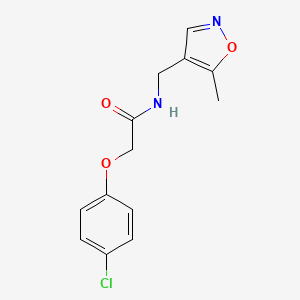

2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide, also known as CMIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMIA is a synthetic compound that was first synthesized in the early 2000s and has since gained popularity in the scientific community due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Herbicidal Activities

- Synthesis and Herbicidal Activities of Isoxazolyloxy Acetamide Derivatives : A study on 2-(5-isoxazolyloxy)acetamide derivatives, which are structurally similar to 2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showed potent herbicidal activities against upland field plants. Compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited strong activity against various upland weeds without affecting cotton at specific concentrations (Kai et al., 1998).

Pharmaceutical Research

- Anti-inflammatory, Anti-thrombotic and Molecular Docking Studies : Research on 1,3,4-Oxadiazole derivatives, which are chemically related to the compound , indicated significant anti-inflammatory and anti-thrombotic effects in rats. Molecular docking studies suggested these compounds could be developed into anti-inflammatory pharmaceutical products (Basra et al., 2019).

Chemical Analysis and Synthesis

- Synthesis of Phenoxy Amide Derivatives : A study on the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide derivatives, closely related to the specified compound, explored the effects of solvents on the chlorination of phenoxy acetamide additives. It was found that solvents with higher polarity facilitated chlorination more effectively (Wang et al., 2011).

Environmental Impact

- Adsorption Thermodynamics of Phenoxy Acetic Acid : Research involving 2,4,5-trichlorophenoxy acetic acid, a compound related to this compound, focused on its adsorption behavior and thermodynamics, providing insights into its environmental impact as a systemic herbicide (Khan & Akhtar, 2011).

Mecanismo De Acción

Mode of Action

It’s known that many similar compounds interact with their targets through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions .

Biochemical Pathways

Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .

Pharmacokinetics

Similar compounds have shown high aqueous solubility and high oral bioavailability .

Result of Action

Similar compounds have shown high selectivity towards tumor cells .

Action Environment

It’s known that many similar compounds’ actions can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-9-10(7-16-19-9)6-15-13(17)8-18-12-4-2-11(14)3-5-12/h2-5,7H,6,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHLZPJPMMRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)